N-(Ethylamino) Fluvoxamine is a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While Fluvoxamine itself is a well-studied and prescribed medication for depression and obsessive-compulsive disorder , N-(Ethylamino) Fluvoxamine is not a therapeutic drug and is instead considered an impurity found in Fluvoxamine formulations [].
N-(Ethylamino) Fluvoxamine is a derivative of fluvoxamine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. The compound is characterized by its unique structure, which includes an ethylamino group attached to the fluvoxamine backbone. This modification may influence its pharmacological properties and interactions with biological systems. The chemical formula for N-(Ethylamino) Fluvoxamine is , and it has a molecular weight of approximately 434.4 g/mol .
These reactions are essential for understanding the compound's stability and reactivity in pharmaceutical formulations.
N-(Ethylamino) Fluvoxamine exhibits biological activity primarily through its action as a serotonin reuptake inhibitor. By blocking the serotonin transporter, it increases serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders. Additionally, its structural modifications may enhance its affinity for serotonin receptors or alter its metabolic pathways compared to standard fluvoxamine .
The synthesis of N-(Ethylamino) Fluvoxamine typically involves:
The exact synthetic route may vary based on desired purity and scale of production but generally follows established protocols for modifying amine compounds .
N-(Ethylamino) Fluvoxamine is primarily studied for its potential therapeutic applications in treating anxiety disorders and depression. Its unique properties may lead to improved efficacy or reduced side effects compared to traditional fluvoxamine formulations. Moreover, research into its pharmacokinetics and metabolism could provide insights into personalized medicine approaches for treating psychiatric conditions .
Interaction studies involving N-(Ethylamino) Fluvoxamine focus on:
Such studies are crucial for assessing safety profiles and optimizing therapeutic regimens .
N-(Ethylamino) Fluvoxamine shares structural similarities with several other compounds in the SSRI class and related amines. Key comparisons include:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Fluvoxamine | CHFNO | Established SSRI; widely used |
| Sertraline | CHClNO | Different halogen substitution; similar use |
| Paroxetine | CHFNO | Distinct structure; more potent SSRI |
| Citalopram | CHFNO | Different mechanism; fewer side effects |
These compounds highlight the unique aspects of N-(Ethylamino) Fluvoxamine while emphasizing its potential advantages in therapeutic contexts .
The International Union of Pure and Applied Chemistry systematic nomenclature for N-(Ethylamino) Fluvoxamine follows established conventions for complex organic molecules containing multiple functional groups [3] [8]. The primary IUPAC name is designated as N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine [3] [8]. This nomenclature reflects the stereochemical configuration at the carbon-nitrogen double bond, specifically the E configuration, which is crucial for defining the compound's three-dimensional structure [7] [17].
Alternative systematic naming conventions provide additional descriptive approaches to the compound's structure [1] [8]. The Chemical Abstracts Service systematic name is documented as 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-[2-[(2-aminoethyl)amino]ethyl]oxime [1] [8]. A third systematic naming approach describes the compound as N-[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine [29] [8]. These variations in systematic nomenclature demonstrate the complexity of naming multifunctional organic compounds while maintaining chemical accuracy and structural clarity [3] [7].
| Nomenclature System | Systematic Name |
|---|---|
| Primary IUPAC Name | N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine |
| Chemical Abstracts Service Name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-[2-[(2-aminoethyl)amino]ethyl]oxime |
| Alternative IUPAC Name | N-[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine |
N-(Ethylamino) Fluvoxamine is recognized under numerous alternative names and designations within pharmaceutical and chemical literature [1] [2]. The compound is most commonly identified as Fluvoxamine EP Impurity F, reflecting its classification as a European Pharmacopoeia impurity standard [1] [26]. Additional impurity designations include Fluvoxamine Impurity 6 and Fluvoxamine Maleate EP Impurity F, which specify its relationship to fluvoxamine maleate formulations [1] [15].
The compound appears in pharmaceutical literature under several descriptive names that highlight its structural characteristics [1] [2]. These include EP Impurity F, Fluvoxamine EP Impurity H, and Aminoethyl Fluvoxamine [1] [29]. The designation N-(Ethylamino) Fluvoxamine (up to 15% Z isomer) indicates the potential presence of geometric isomers in commercial preparations [2] [3]. This specification is particularly relevant for analytical and quality control applications where isomeric purity is critical [12] [15].
Cross-referencing with other pharmaceutical compounds has resulted in additional designations such as Rivaroxaban Impurity 188, demonstrating the compound's presence in multiple drug development contexts [1] [15]. The Chemical Abstracts Service registry includes variations such as (Z)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-((2-aminoethyl)amino)ethyl) oxime, which specifies the geometric configuration of alternative isomeric forms [15] [17].
| Designation Type | Alternative Name |
|---|---|
| European Pharmacopoeia Designation | Fluvoxamine EP Impurity F |
| Impurity Code | Fluvoxamine Impurity 6 |
| Maleate-Specific Designation | Fluvoxamine Maleate EP Impurity F |
| Structural Descriptor | Aminoethyl Fluvoxamine |
| Isomeric Specification | N-(Ethylamino) Fluvoxamine (up to 15% Z isomer) |
| Cross-Reference Designation | Rivaroxaban Impurity 188 |
The compound possesses several unique registry identification numbers that facilitate its identification across international chemical databases and regulatory systems [1] [5]. The Chemical Abstracts Service Registry Number is 1217262-11-7, which serves as the primary identifier for the compound in chemical literature and commercial applications [1] [7]. This CAS number is consistently referenced across multiple pharmaceutical and chemical databases, ensuring accurate identification of the specific molecular entity [3] [15].
The United States Food and Drug Administration Unique Ingredient Identifier is 5G60GX48UA, which provides regulatory traceability for the compound within pharmaceutical contexts [5] [7]. This UNII designation is particularly important for regulatory submissions and pharmacovigilance activities where precise chemical identification is required [7] [15]. The Molecular Design Limited file number MFCD27918707 provides additional database linkage for structural and property information [3] [7].
| Registry System | Identification Number |
|---|---|
| Chemical Abstracts Service | 1217262-11-7 |
| FDA Unique Ingredient Identifier | 5G60GX48UA |
| Molecular Design Limited | MFCD27918707 |
| European Pharmacopoeia | Reference Standard Available |
Multiple structural representation systems are employed to describe the molecular architecture of N-(Ethylamino) Fluvoxamine [7] [17]. The Simplified Molecular Input Line Entry System notation is COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F, which provides a linear representation of the molecular connectivity [7] [17]. The canonical SMILES notation incorporates stereochemical information as COCCCCC/C(=N\OCCNCCN)/c1ccc(cc1)C(F)(F)F, explicitly defining the E configuration at the carbon-nitrogen double bond [17] [7].
The International Chemical Identifier provides comprehensive structural information through its hierarchical representation system [7] [17]. The InChI string is InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+, which encodes all structural features including stereochemistry, connectivity, and atomic composition [7] [17]. The corresponding InChI Key YBAOCNUGFGRFPC-XQNSMLJCSA-N provides a condensed hash-based identifier suitable for database searching and chemical informatics applications [7] [17].
The molecular formula C17H26F3N3O2 indicates the precise atomic composition with seventeen carbon atoms, twenty-six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms [1] [7]. The molecular weight is calculated as 361.40 grams per mole, which is essential for stoichiometric calculations and analytical method development [1] [7]. Stereochemical analysis reveals the presence of one E/Z center at the oxime double bond, with the E configuration being the predominant form under standard conditions [7] [17].
| Representation System | Structural Code |
|---|---|
| SMILES (Simplified) | COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F |
| SMILES (Canonical) | COCCCCC/C(=N\OCCNCCN)/c1ccc(cc1)C(F)(F)F |
| InChI | InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ |
| InChI Key | YBAOCNUGFGRFPC-XQNSMLJCSA-N |
| Molecular Formula | C17H26F3N3O2 |
| Molecular Weight | 361.40 g/mol |
N-(Ethylamino) Fluvoxamine possesses the molecular formula C₁₇H₂₆F₃N₃O₂ with a molecular weight of 361.40 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 1217262-11-7 [1] [2] [3] and represents a structurally modified derivative of the selective serotonin reuptake inhibitor fluvoxamine.
The elemental composition reveals a complex organic structure containing seventeen carbon atoms, twenty-six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms [1] [2] [3]. The exact molecular mass has been determined to be 361.1977 atomic mass units [1] [4], providing precise identification capabilities for analytical purposes.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217262-11-7 | [1] [2] [3] |
| Molecular Formula | C₁₇H₂₆F₃N₃O₂ | [1] [2] [3] |
| Molecular Weight | 361.40 g/mol | [1] [2] [3] |
| Exact Mass | 361.1977 amu | [1] [4] |
| Polar Surface Area | 68.87 Ų | [1] [5] |
| LogP | 3.88230 | [5] [6] |
The polar surface area of 68.87 square angstroms indicates moderate polarity characteristics [1] [5], while the calculated logarithmic partition coefficient (LogP) of 3.88230 suggests significant lipophilicity [5] [6]. These physicochemical parameters influence the compound's solubility behavior and potential membrane permeability characteristics.
The molecular architecture of N-(Ethylamino) Fluvoxamine incorporates several distinct functional groups that collectively define its chemical behavior and biological activity. The systematic International Union of Pure and Applied Chemistry name is N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine [7] [5] [8].
The oxime functional group (=N-OH) serves as the central structural feature, forming the characteristic imine linkage that enables geometric isomerism [9] [10] [11]. This functional group exhibits distinctive spectroscopic properties with characteristic infrared absorption bands at approximately 3600 wavenumbers for the hydroxyl stretch, 1665 wavenumbers for the carbon-nitrogen double bond, and 945 wavenumbers for the nitrogen-oxygen bond [9].
The ethylamino group (-NHCH₂CH₃) represents the distinguishing modification from the parent fluvoxamine structure [12]. This primary amine functionality contributes a basic nitrogen center with an estimated pKa of 9.68 ± 0.10 [6], enabling protonation under physiological conditions and potential ionic interactions with biological targets.
The methoxy group (-OCH₃) located at the terminal position of the five-carbon aliphatic chain functions as an electron-donating substituent [13]. This ether linkage provides hydrophobic character while maintaining some polar interaction capability through the oxygen lone pairs.
| Functional Group | Chemical Formula | Position in Molecule | Properties |
|---|---|---|---|
| Oxime Group | =N-OH | Central imine linkage | Geometric isomerism possible |
| Ethylamino Group | -NHCH₂CH₃ | Terminal amino chain | Basic nitrogen center |
| Methoxy Group | -OCH₃ | Pentyl chain terminus | Electron donating group |
| Trifluoromethyl Group | -CF₃ | Para position on benzene ring | Strong electron withdrawing |
| Aromatic Ring | C₆H₄ | Central aromatic system | Planar aromatic system |
| Alkyl Chain | -CH₂CH₂CH₂CH₂- | Connecting methoxy to ketone | Flexible aliphatic chain |
The trifluoromethyl group (-CF₃) positioned para to the ketone attachment point on the benzene ring exerts profound electronic effects [14] [15] [16]. This highly electronegative substituent significantly influences the electron density distribution throughout the aromatic system, enhancing electrophilic reactivity at adjacent positions and stabilizing negative charge development during chemical transformations [16].
The aromatic ring system provides a rigid planar framework that constrains molecular geometry and facilitates π-π stacking interactions [13]. The substitution pattern creates an asymmetric electronic environment that influences both chemical reactivity and biological recognition processes.
N-(Ethylamino) Fluvoxamine exhibits achiral stereochemistry with zero defined stereocenters [17] [18]. However, the compound possesses one E/Z center arising from the geometric isomerism possible around the carbon-nitrogen double bond of the oxime functional group [18] [19].
The molecule exists predominantly in the E-configuration, where the higher priority substituents according to Cahn-Ingold-Prelog rules are positioned on opposite sides of the double bond [19] [20]. This geometric arrangement corresponds to the more thermodynamically stable form and represents the major isomer in commercial preparations [7] [5] [8].
| Configuration Type | Description | Structural Basis | Reference |
|---|---|---|---|
| E/Z Isomerism | Geometric isomerism around C=N double bond | C=N oxime double bond | [2] [21] [22] |
| Major Isomer | E-configuration (trans) | Higher priority groups on opposite sides | [7] [5] [8] |
| Minor Isomer | Z-configuration (cis) | Higher priority groups on same side | [2] [21] [22] |
| Commercial Product | Up to 15% Z isomer content | Mixture of E and Z forms | [2] [21] [22] |
The optical activity is classified as NONE [18], consistent with the absence of chiral centers in the molecular structure. This achiral nature simplifies analytical characterization and eliminates concerns regarding enantiomeric purity in pharmaceutical applications.
The geometric isomerism exhibited by N-(Ethylamino) Fluvoxamine represents a critical structural feature that influences both chemical properties and biological activity. The E/Z nomenclature provides the systematic method for describing the absolute stereochemistry of the double bond according to International Union of Pure and Applied Chemistry conventions [19] [20].
In the E-configuration, the ketone carbon bearing the trifluoromethylphenyl substituent and the ethylamino-substituted oxygen are positioned on opposite sides of the carbon-nitrogen double bond [19]. This arrangement minimizes steric hindrance between bulky substituents and represents the thermodynamically favored form [7] [5] [8].
The Z-configuration places these same high-priority substituents on the same side of the double bond, creating increased steric strain [19]. This geometric arrangement is less stable and typically comprises a minor component in equilibrium mixtures [2] [21] [22].
Commercial preparations of N-(Ethylamino) Fluvoxamine typically contain up to 15 percent Z isomer [2] [21] [22], indicating that synthetic methods produce predominantly the E-form with a small but measurable quantity of the geometric isomer. This isomeric composition may influence pharmacological properties and requires consideration in analytical method development.
Related fluvoxamine compounds have demonstrated susceptibility to photoisomerization under ultraviolet radiation [23]. This photochemical process can interconvert E and Z isomers, potentially altering the isomeric ratio during storage or handling under light exposure conditions. Such photostability considerations are relevant for formulation development and storage protocols.
The three-dimensional structure of N-(Ethylamino) Fluvoxamine reflects the interplay between rigid aromatic components and flexible aliphatic chains. The overall molecular geometry is dominated by the planar aromatic ring system, which serves as a structural anchor for the extended alkyl chain and terminal functional groups.
The compound exists as a colorless oil at room temperature [6], indicating relatively weak intermolecular forces despite the presence of hydrogen bonding capabilities. The predicted boiling point of 438.6 ± 55.0 degrees Celsius suggests significant molecular size and moderate intermolecular interactions [6].
The density is estimated at 1.16 ± 0.1 grams per cubic centimeter [6], reflecting the presence of the dense trifluoromethyl substituent and the overall molecular compactness. The compound exhibits hygroscopic properties [6], indicating affinity for atmospheric moisture through hydrogen bonding interactions involving the oxime hydroxyl group and amino functionalities.
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 438.6 ± 55.0 °C (Predicted) | [6] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [6] |
| Form | Oil | [6] |
| Color | Colourless | [6] |
| Stability | Hygroscopic | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| pKa | 9.68 ± 0.10 (Predicted) | [6] |
The solubility profile reveals slight solubility in chloroform and methanol [6], consistent with the amphiphilic nature of the molecule. The lipophilic trifluoromethylphenyl and alkyl chain components favor organic solvents, while the polar oxime and amino groups provide limited aqueous solubility.
The predicted pKa of 9.68 ± 0.10 indicates that the ethylamino group will be predominantly protonated under physiological pH conditions [6]. This ionization behavior significantly influences molecular interactions, membrane permeability, and potential biological activity.
The five-carbon aliphatic chain connecting the methoxy group to the ketone carbon provides considerable conformational flexibility [13]. This structural feature enables the molecule to adopt multiple three-dimensional arrangements, potentially facilitating interactions with diverse biological targets through induced-fit mechanisms.
The trifluoromethyl group introduces both steric bulk and strong electronic effects that influence molecular conformation [15] [24]. The high electronegativity of fluorine atoms creates significant dipole moments that can direct intermolecular interactions and influence binding orientations with protein targets.